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Vicriviroc Combination Synergy Data

Combination
Partner

Virus/Strain
Used

Experimental
Model

Key Synergy Finding Reference

Drugs from all other
approved ARV
classes (NRTIs,
NNRTIs, PIs, Fusion

Inhibitors)

Clinical HIV-1
isolate R5-01
(CCR5-tropic)

PBMC
replication
assay

Synergistic anti-HIV
activity was

demonstrated.

[1]

Optimized
Background
Therapy (OBT)

Various CCR5-

tropic HIV-1
isolates

Phase II Clinical
Trial (VICTOR-
E1)

56% (30 mg VCV) and

53% (20 mg VCV)
achieved HIV RNA <50

copies/mL at 48 weeks,
vs. 14% for

placebo+OBT.

[2]

Optimized
Background
Therapy (OBT)

CCR5-tropic

HIV-1

Phase III
Clinical Trials
(VICTOR-E3 &
E4)

No significant difference

in virologic response vs.
OBT alone at 48 weeks.

Development was
discontinued.

[2] [3]
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Experimental Protocols for Key Studies

The following methodologies detail how the combination synergy of vicriviroc was evaluated in preclinical

and clinical settings.

Preclinical Drug Combination Study (PBMC Replication Assay)
[1]

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) from HIV-seronegative donors were

isolated and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 3-7 days.
Infection and Treatment: Activated PBMCs were seeded into plates and incubated with single drugs

or fixed-ratio combinations of vicriviroc and other antiretrovirals. Cells were then infected with a
clinical CCR5-tropic HIV-1 isolate (R5-01).

Assessment: After 7 days of culture, HIV-1 replication was quantified by measuring p24 antigen levels
in the supernatant via ELISA.

Data Analysis: The combined drug effects were analyzed using the multiple-drug effect analysis of
Chou and Talalay, which calculates a Combination Index (CI) based on the median-effect principle. A

CI < 1 indicates synergy.

Clinical Trial Protocol (Phase II VICTOR-E1 Study) [2]

Study Population: Treatment-experienced adults with CCR5-tropic HIV-1 infection, as confirmed by

the Trofile assay.
Study Design: Randomized, double-blind, placebo-controlled trial. Subjects received either vicriviroc
(20 mg or 30 mg) or a placebo once daily, both in combination with an Optimized Background
Therapy (OBT) regimen.

OBT Formation: The OBT, which included 3-5 antiretrovirals, was selected based on the patient's
treatment history and results from genotypic and phenotypic resistance testing.

Primary Endpoint: The proportion of subjects achieving HIV RNA levels below 50 copies/mL at 48
weeks.

Vicriviroc's Mechanism of Action and Signaling
Pathway
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Vicriviroc is a non-competitive, allosteric antagonist of the CCR5 receptor [3] [4]. It binds to a hydrophobic

pocket within the transmembrane helices of CCR5, inducing a conformational change that prevents the viral

gp120 protein from interacting with the receptor, thereby blocking HIV entry [1] [3] [4]. The following

diagram illustrates this mechanism and the experimental workflow for assessing synergy.
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Vicriviroc Mechanism of Action Experimental Synergy Assessment Workflow
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Key Insights for Researchers

Clinical Development Outcome: Despite promising Phase II results, vicriviroc failed to
demonstrate superiority over optimized background therapy alone in two Phase III trials
(VICTOR-E3 and E4). Consequently, in 2010, Merck decided not to pursue regulatory approval for its

use in treatment-experienced patients [2] [3].
Safety Profile: Preclinical data indicated that vicriviroc had a diminished affinity for the hERG ion
channel compared to the earlier candidate SCH-C, suggesting a potentially lower risk for cardiac side
effects like QTc prolongation [1]. Long-term safety data out to 4 years showed no signature toxicities,

with sustained virologic suppression and elevated CD4 counts [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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